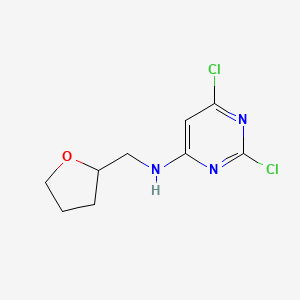
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine is a complex organic compound that features a pyridine ring substituted with a benzothiophene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine typically involves multi-step organic reactions. One common method includes the coupling of a pyridine derivative with a benzothiophene derivative under specific conditions. For instance, the reaction might involve the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which are known for their efficiency in forming carbon-carbon bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to ensure consistent reaction conditions and improve scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions might involve the use of hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation reactions, and reducing agents like hydrogen gas for reduction reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could lead to the formation of reduced pyridine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biological molecules.
Industry: Used in the development of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism by which 4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine exerts its effects is largely dependent on its interaction with molecular targets. For instance, in biological systems, it might interact with enzymes or receptors, altering their activity. The pathways involved could include signal transduction pathways where the compound acts as an inhibitor or activator of specific proteins .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-3-(4-pyridin-3-yl-pyrimidin-2-yl)-benzoic acid: This compound shares a similar pyridine structure but differs in the presence of a pyrimidine ring.
N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide: Another structurally related compound with potential biological activity.
Uniqueness
4-Methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine is unique due to its benzothiophene moiety, which imparts distinct electronic properties and potential for diverse chemical reactivity. This makes it a valuable compound for research and development in various scientific fields .
Eigenschaften
Molekularformel |
C19H14N2S |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
4-methyl-3-(3-pyridin-2-yl-1-benzothiophen-7-yl)pyridine |
InChI |
InChI=1S/C19H14N2S/c1-13-8-10-20-11-16(13)14-5-4-6-15-17(12-22-19(14)15)18-7-2-3-9-21-18/h2-12H,1H3 |
InChI-Schlüssel |
ZQMPKSFKWUCKAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC=C1)C2=CC=CC3=C2SC=C3C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


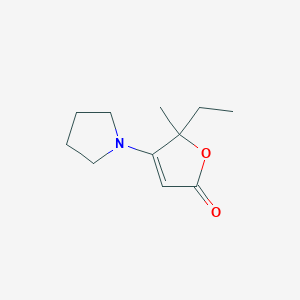
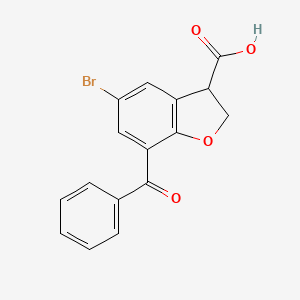
![Ethyl 2-[[3-(pyrrolidin-1-ylmethyl)phenyl]methylamino]acetate](/img/structure/B13883311.png)
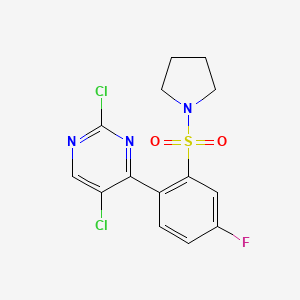
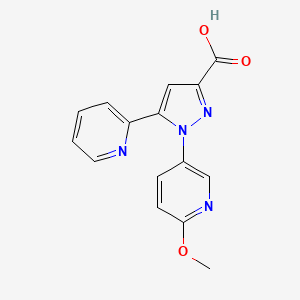
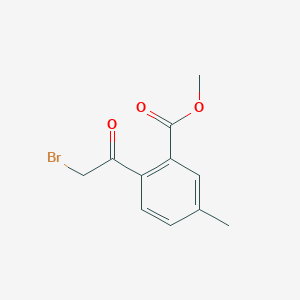
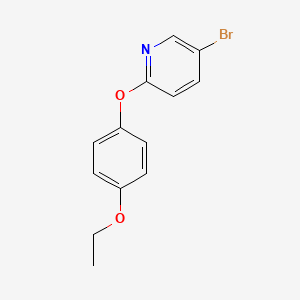
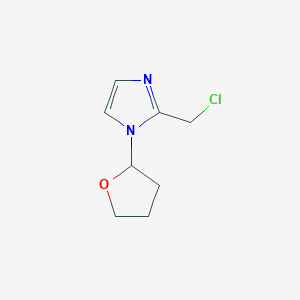
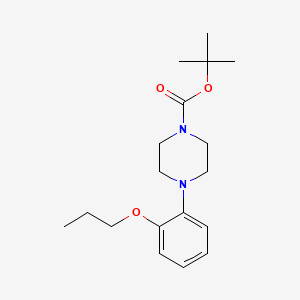
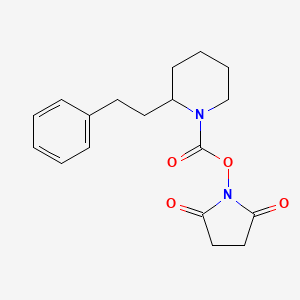
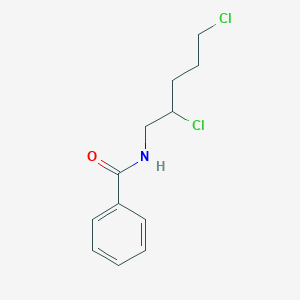
![N-(cyclopropylmethyl)-3-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propanamide](/img/structure/B13883380.png)
